molecular formula C9H11ClN2 B1448060 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride CAS No. 182743-89-1

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride

Cat. No.: B1448060
CAS No.: 182743-89-1
M. Wt: 182.65 g/mol
InChI Key: YGNFEAHTQCSVRL-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is known for its unique bicyclic structure, which includes a fused ring system. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride typically involves the use of advanced organic synthesis techniques. One common method involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable carboximidamide precursor under controlled conditions. The reaction is often catalyzed by a rhodium (I) complex, which facilitates the formation of the desired product through a series of coupling and annulation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the carboximidamide group.

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another similar compound with a ketone functional group instead of carboximidamide.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-9(11)8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNFEAHTQCSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride

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